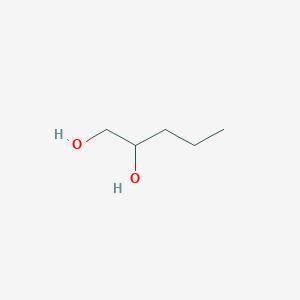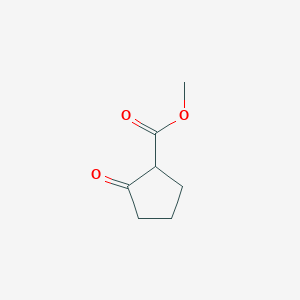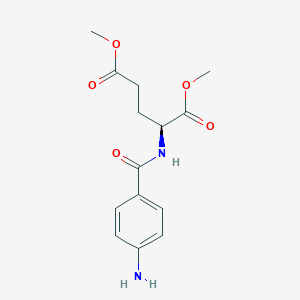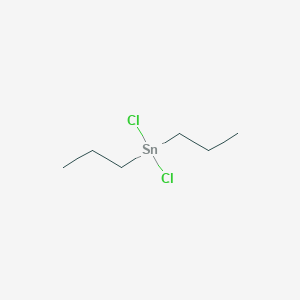
1,2-Pentandiol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,2-Pentanediol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,2-Pentanediol, also known as Pentane-1,2-diol, primarily targets the furan ring in the biomass-derived platform compound furfural . The furan ring plays a crucial role in the transformation of furfural into valuable pentanediols, which are important for the sustainable production of bio-based polymers .
Mode of Action
The interaction of 1,2-Pentanediol with its target involves a selective hydrogenolysis process . In this process, a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support is used . The electron transfer from Fe to Pt weakens the hydrogenation activity of the furan ring and promotes selective ring-opening to 1,2-Pentanediol .
Biochemical Pathways
The biochemical pathway affected by 1,2-Pentanediol involves the hydrogenolysis of furfural . This process leads to the transformation of furfural, a biomass-derived platform compound, into valuable pentanediols . The downstream effects include the production of bio-based polymers, which have applications in various industries .
Pharmacokinetics
This allows the reaction to proceed at a hydrogen pressure as low as 0.1 MPa , suggesting that the bioavailability of 1,2-Pentanediol may be influenced by environmental conditions such as pressure.
Result of Action
The result of 1,2-Pentanediol’s action is the production of bio-based polymers . These polymers are used in packaging, engineering plastic, textiles, cosmetics, detergents, lubricants, optical films, polyester resins, polyurethane foams, inks, adhesives, and sealants due to their desirable properties such as flexibility, durability, chemical resistance, and thermal insulation properties .
Action Environment
The action of 1,2-Pentanediol is influenced by environmental factors such as temperature and pressure . Under mild conditions of 140 °C and 0.1 MPa, the catalyst used in the reaction offers a high production rate of 1,2-Pentanediol . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions under which the reaction takes place.
Biochemische Analyse
Biochemical Properties
1,2-Pentanediol is a high value-added chemical which has been used in the synthesis of various products . It has been reported that 1,2-Pentanediol can be synthesized from 1-pentene and H2O2 through oxidative hydration . This process involves a combination of 1-pentene epoxidation and subsequent 1,2-epoxypentane hydration . The electron transfer from Fe to Pt weakened the hydrogenation activity of the furan ring and meanwhile promoted selective ring-opening to 1,2-Pentanediol .
Cellular Effects
It has been reported that 1,2-Pentanediol can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that 1,2-Pentanediol may have potential effects on cell membrane permeability.
Molecular Mechanism
It has been reported that the electron transfer from Fe to Pt in a catalyst system can promote the selective ring-opening to 1,2-Pentanediol . This suggests that 1,2-Pentanediol may interact with certain biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It has been reported that a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support was stable during 200 h of time-on-stream . This suggests that 1,2-Pentanediol may have stable long-term effects in laboratory settings.
Dosage Effects in Animal Models
It has been reported that 1,2-Pentanediol can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that the effects of 1,2-Pentanediol may vary with different dosages.
Metabolic Pathways
It has been reported that 1,2-Pentanediol can be synthesized from 1-pentene and H2O2 through oxidative hydration . This suggests that 1,2-Pentanediol may be involved in certain metabolic pathways.
Transport and Distribution
It has been reported that 1,2-Pentanediol can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that 1,2-Pentanediol may have potential effects on the transport and distribution of other compounds within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Pentanediol can be synthesized through several methods:
Hydrogenation of 2-methyl hydroxypentanoate: This method involves hydrogenation under catalytic conditions in a continuous fixed bed reactor at temperatures ranging from 150-250°C and pressures of 1.8-2 MPa.
Epoxidation and Hydration of 1-pentene: This method uses 1-pentene, formic acid, and hydrogen peroxide to produce 1,2-Pentanediol.
Hydrogenolysis of Furfuryl Alcohol: This method employs bimetallic Ni–Sn/ZnO catalysts to convert furfuryl alcohol into 1,2-Pentanediol under mild reaction conditions.
Industrial Production Methods: Industrial production of 1,2-Pentanediol often involves the continuous hydrogenation of furfuryl alcohol using robust catalysts like Ni–Sn/ZnO. This method is favored for its high yield and selectivity, as well as its environmentally friendly process .
Analyse Chemischer Reaktionen
1,2-Pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce pentanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form pentane or other reduced derivatives.
Substitution: It can undergo substitution reactions with halogens or other substituents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Pentanoic acid.
Reduction: Pentane.
Substitution: Halogenated pentanediol derivatives.
Vergleich Mit ähnlichen Verbindungen
1,2-Hexanediol: Used in cosmetics and personal care products.
1,2-Octanediol: Known for its antimicrobial properties.
1,2-Decanediol: Used as a moisturizer and antimicrobial agent in cosmetics.
1,2-Pentanediol stands out for its broad range of applications and its effectiveness as both a chemical intermediate and a functional ingredient in various formulations.
Eigenschaften
IUPAC Name |
pentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRQHFDJLLWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863522 | |
| Record name | 1,2-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | 1,2-Pentanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19222 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5343-92-0 | |
| Record name | 1,2-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Pentanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50C1307PZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,2-pentanediol is C5H12O2, and its molecular weight is 104.15 g/mol. [] Spectroscopic data, including IR, 1H-NMR, and MS analysis, can be found in the literature for structural confirmation. []
A: Density functional theory (DFT) calculations have been employed to understand the reaction mechanism of furfural alcohol ring-opening to 1,2-pentanediol. [] These calculations revealed that water plays a critical role in promoting the ring-opening process and enhancing selectivity towards 1,2-pentanediol formation. [] Further computational studies, including QSAR modeling, could provide valuable insights into the structure-activity relationships and optimize the synthesis of 1,2-pentanediol.
A: 1,2-pentanediol generally exhibits good stability in various cosmetic formulations, particularly as a co-preservative. [] Research has shown that it can be combined with other antimicrobial agents, such as phenoxyethanol and ethylhexylglycerin, to achieve broad-spectrum antimicrobial efficacy and enhance the overall stability of the formulation. [, ] Furthermore, incorporating 1,2-pentanediol into nano-pigment spraying print ink with other additives like 1,2-propanediol, diethylene glycol, and ethylene glycol has been shown to improve the stability of the dispersion system. []
A: In cosmetics, alternative preservatives and multifunctional ingredients can be considered depending on the specific application. These may include other alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol), organic acids (e.g., benzoic acid, sorbic acid), and their salts. [, ] The choice of alternative depends on factors such as efficacy, compatibility with other ingredients, cost, and consumer acceptance. For instance, while parabens were commonly used, concerns about their potential toxicity and skin irritation have led to the exploration of alternatives like 1,2-alkanediols. [, ]
ANone: Research on 1,2-pentanediol and related compounds can be facilitated by:
- Analytical Techniques: Gas chromatography (GC) [, ], mass spectrometry (MS) [], and spectroscopic methods (IR, NMR) [] are essential for characterization and quantification.
- Computational Tools: DFT calculations [] and molecular modeling software are valuable for investigating reaction mechanisms and predicting properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/structure/B41788.png)

![3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline](/img/structure/B41790.png)





![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)


